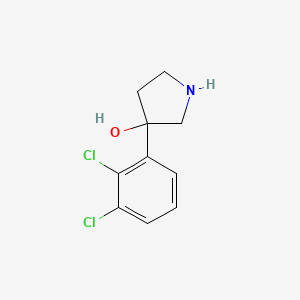
3-(2,3-Dichlorophenyl)pyrrolidin-3-ol
Cat. No. B8337190
M. Wt: 232.10 g/mol
InChI Key: FWLQCCNYCDZVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08188301B2
Procedure details


Preparation according to Preparation 2: tert-Butyl 3-(2,3-dichlorophenyl)-3-hydroxypyrrolidin-1-carboxylate (1.23 g, 3.7 mmol), dichloromethane (20 mL), trifluoroacetic acid (3 mL). Stirred for 0.5 h. Purification by HPLC on Waters OBD C18, 5 μm (MeOH/33 mM NH3, 20:80 to 0:100). Yield: 0.35 g. MS m/z (rel. intensity, 70 eV) 233 (M+, 6), 231 (M+, 10), 198 (32), 196 (bp), 75 (37), 56 (27).
Quantity
1.23 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:21])[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]1.FC(F)(F)C(O)=O>ClCCl>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:21])[CH2:13][CH2:12][NH:11][CH2:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.23 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)C1(CN(CC1)C(=O)OC(C)(C)C)O
|
Step Two
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirred for 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Preparation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
according to Preparation 2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by HPLC on Waters OBD C18, 5 μm (MeOH/33 mM NH3, 20:80 to 0:100)
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=CC=C1Cl)C1(CNCC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
